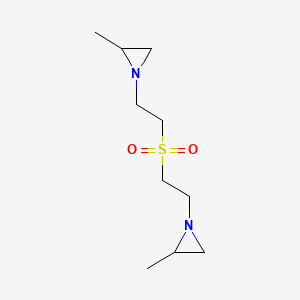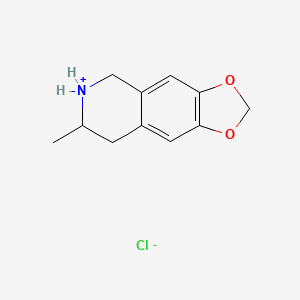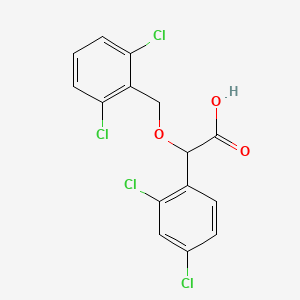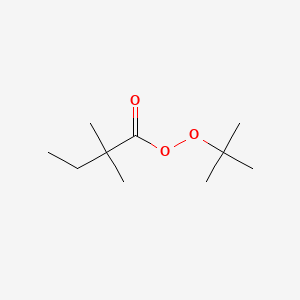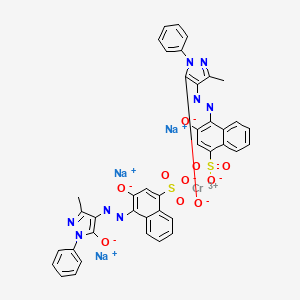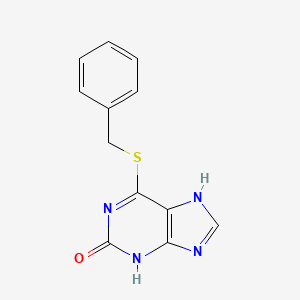
Purin-2-ol, 6-(benzylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purin-2-ol, 6-(benzylthio)-: is a chemical compound with the molecular formula C12H10N4OS and a molecular weight of 258.3 g/mol . It is also known by its systematic name 1,3-dihydro-6-(phenylmethyl)thio-2H-purin-2-one . This compound is part of the purine family, which are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Purin-2-ol, 6-(benzylthio)- typically involves the reaction of 6-chloropurine with benzyl mercaptan under basic conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) , with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for Purin-2-ol, 6-(benzylthio)- are not well-documented, the general approach would likely involve large-scale synthesis using the aforementioned reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Purin-2-ol, 6-(benzylthio)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the benzylthio group with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like or are commonly used.
Reduction: or can be employed.
Substitution: Various nucleophiles, such as amines or alcohols , can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield a sulfoxide, while reduction with lithium aluminum hydride would produce the corresponding thiol.
Scientific Research Applications
Chemistry: Purin-2-ol, 6-(benzylthio)- is used as an intermediate in the synthesis of other purine derivatives, which are important in various chemical research applications .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of purine derivatives in biological systems .
Medicine: Purin-2-ol, 6-(benzylthio)- and its derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities. These compounds can inhibit specific enzymes involved in nucleotide metabolism, making them potential candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable building block for various applications .
Mechanism of Action
The mechanism of action of Purin-2-ol, 6-(benzylthio)- involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. By binding to these enzymes, the compound can inhibit their activity, leading to disruptions in nucleotide synthesis and other cellular processes . This inhibition can result in antiproliferative effects, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- 6-Benzylthioguanine
- 6-Benzylthio-2-chloropurine
- 6-Benzylthiopurine
Comparison: Purin-2-ol, 6-(benzylthio)- is unique due to its specific substitution pattern on the purine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, 6-Benzylthioguanine is known for its anticancer properties, while 6-Benzylthio-2-chloropurine has been studied for its antibacterial activity . The specific benzylthio substitution in Purin-2-ol, 6-(benzylthio)- provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
5446-42-4 |
|---|---|
Molecular Formula |
C12H10N4OS |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
6-benzylsulfanyl-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C12H10N4OS/c17-12-15-10-9(13-7-14-10)11(16-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15,16,17) |
InChI Key |
XKLXGBRBFJZZOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


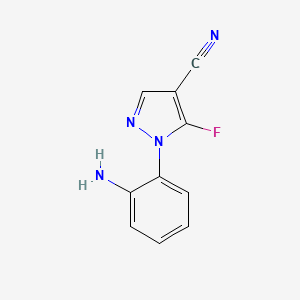

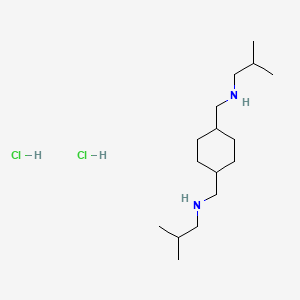
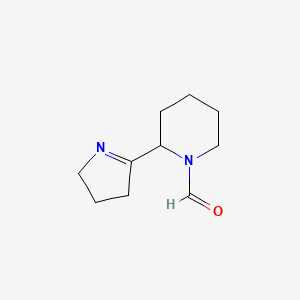
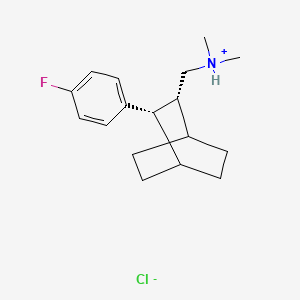


![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
